molecular formula C16H13NO3 B2814154 2-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile CAS No. 443289-08-5

2-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile

Cat. No. B2814154
M. Wt: 267.284
InChI Key: CCYUZGIJWLMYNR-UHFFFAOYSA-N
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Description

2-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile, also known as FMOC, is an organic compound. It has a molecular weight of 267.284 and its molecular formula is C16H13NO3 . It is a white solid .


Synthesis Analysis

The synthesis of 2-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile involves the use of vanillin, potassium carbonate, and 4-methylbenzyl chloride . The reaction is carried out in acetonitrile and refluxed for 3-5 hours . The progress of the reaction is followed by TLC .


Molecular Structure Analysis

The molecular structure of 2-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile can be represented by the SMILES string COc1cc(C=O)ccc1OCc2ccc(cc2)C#N .


Physical And Chemical Properties Analysis

2-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile is a white solid with a melting point of 185-190°C . Its FT-IR (KBr) υmax is 3223, 3078, 3055, 2976, 2938, 2879, 2236, 1649, 1605, 1596, 1542, 1509, 1485, 1454, 1419, 1376, 1329, 1271, 1233, 1198, 1166, 1139,1093, 1033, 1006, 970, 896, 866, 841, 795, 755, 687, 624, 538 cm-1 . Its 1H NMR (400 MHz, DMSO-d6) is δ 3.86 (s, 3H), 5.22(s, 3H), 7.14 (d, J = .

Scientific Research Applications

Synthesis and Structural Studies

  • Intermediate in Synthesis of Natural Products : Methyl 4-(5-formyl-2-methoxyphenoxy)benzonitrile is a crucial intermediate in synthesizing bisbibenzyls, a group of natural products with diverse biological activities. The synthesis involves condensation reactions, optimizing catalysts and condensing agents to enhance yield (Lou Hong-xiang, 2012).

  • Structural and Vibrational Properties Analysis : The synthesis and characterization of related compounds, such as 4-[(2-{[(2-furylmethyl)imino]methyl}-4-methoxyphenoxy)methyl]benzonitrile, have been studied. This involves spectroscopic methods like FT-IR and XRD, and theoretical approaches like density functional theory for understanding vibrational wavenumbers and structural parameters (Ö. Alver et al., 2011).

Photocycloaddition Reactions

  • Photocycloaddition Efficiency : Substituted benzonitriles, including methoxy-substituted variants, have been studied for photocycloaddition reactions with phenol. The efficiency of these reactions varies based on the position of substituents, with para-substituted ones yielding the largest amount of photoproduct (N. Al-Jalal, 1990).

Bioactive Constituents Analysis

  • Chymotrypsin Inhibitory Activity : Compounds like methyl 2-[propanamide-2'-methoxycarbonyl]benzoate, with structural similarities to 2-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile, have been isolated and shown to possess chymotrypsin inhibitory activity. They also exhibit antibacterial activities against strains like Escherichia coli (Atta-ur-rahman et al., 1997).

Organic Synthesis Techniques

  • Ullman Ether Formation : The preparation of related compounds such as 1-Methoxy-2-(4-methoxyphenoxy)benzene involves techniques like Ullman ether formation and Ullman coupling reactions. These methods are significant in organic synthesis, especially for aryl halides (Elizabeth Buck & Z. Song, 2005).

Catalytic Applications

  • Rhodium-Catalyzed Cyanation : Research on 2-(alkylamino)benzonitriles, synthesized via rhodium-catalyzed cyanation, provides insights into the catalytic applications and versatility of benzonitrile compounds. These studies focus on varying substituents and achieving products with moderate to good yields (J. Dong et al., 2015).

properties

IUPAC Name

2-[(4-formyl-2-methoxyphenoxy)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-19-16-8-12(10-18)6-7-15(16)20-11-14-5-3-2-4-13(14)9-17/h2-8,10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYUZGIJWLMYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile

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